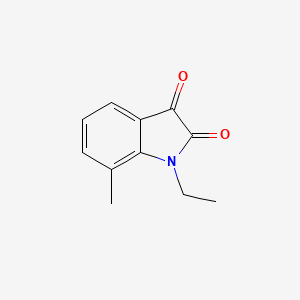
1-ethyl-7-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-7-methyl-1H-indole-2,3-dione is a heterocyclic compound with the following chemical formula:
C9H7NO2
. It belongs to the indole family, which is a significant class of compounds found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological activities.Métodos De Preparación
Synthetic Routes: Several synthetic methods exist for preparing 1-ethyl-7-methyl-1H-indole-2,3-dione. One common approach is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The resulting tricyclic indole can then be further modified to obtain the desired compound.
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial applications.
Análisis De Reacciones Químicas
1-Ethyl-7-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Oxidative transformations can lead to the formation of new functional groups.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituents can be introduced at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to predict the major products accurately.
Aplicaciones Científicas De Investigación
1-Ethyl-7-methyl-1H-indole-2,3-dione finds applications in:
Medicine: Investigating its potential as a drug candidate due to its indole scaffold.
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Mecanismo De Acción
The exact mechanism by which 1-ethyl-7-methyl-1H-indole-2,3-dione exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
1-Ethyl-7-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include indole-3-acetic acid, which acts as a plant hormone .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-ethyl-7-methylindole-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-3-12-9-7(2)5-4-6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3 |
Clave InChI |
CZJDGMHPYAMRDF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC=C2C(=O)C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)
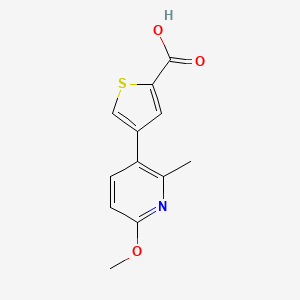


![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
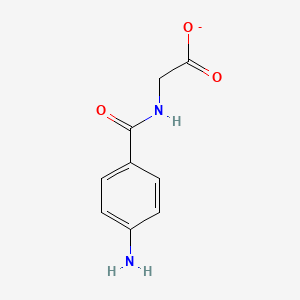
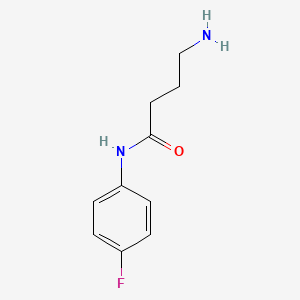
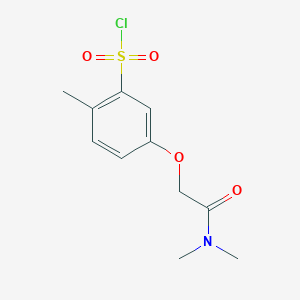
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)
![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)
